molecular formula C13H9N3OS B12283691 N-([1,3]thiazolo[5,4-b]pyridin-2-yl)benzamide CAS No. 742640-87-5

N-([1,3]thiazolo[5,4-b]pyridin-2-yl)benzamide

Cat. No.: B12283691
CAS No.: 742640-87-5
M. Wt: 255.30 g/mol
InChI Key: YBHRSXBMLOWBLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The thiazolopyridine core first emerged in chemical literature during the late 20th century as part of efforts to synthesize heterocyclic compounds with enhanced electronic and pharmacological properties. Early work focused on thiazolo[5,4-b]pyridine derivatives due to their resemblance to purine bases, which suggested potential bioactivity. The incorporation of a benzamide group into this framework, however, is a more recent development.

The specific compound N-(thiazolo[5,4-b]pyridin-2-yl)benzamide likely arose from medicinal chemistry campaigns targeting kinase inhibitors and antimicrobial agents. For example, derivatives like 4-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide (PubChem CID: 4151718) were synthesized to optimize interactions with bacterial DNA gyrase and mammalian sphingosine-1-phosphate (S1P) receptors. These efforts underscored the versatility of the thiazolopyridine-benzamide scaffold in addressing diverse biological targets.

Relevance in Modern Chemical Research

In contemporary research, N-(thiazolo[5,4-b]pyridin-2-yl)benzamide and its derivatives are investigated for:

  • Antimicrobial Applications : Thiazolopyridine-ureas, such as those targeting Mycobacterium tuberculosis DNA Gyrase B, demonstrate nanomolar inhibitory activity.
  • Immunomodulation : Analogues like AMG 369 act as dual S1P1/S1P5 agonists, showing efficacy in autoimmune disease models.
  • Synthetic Methodology : Advances in Friedel-Crafts carboxamidation using cyanoguanidine in superacidic conditions have streamlined benzamide synthesis.

These applications highlight the compound’s dual role as a biological probe and a testbed for novel synthetic strategies.

Overview of Thiazolopyridine-Benzamide Hybrid Compounds

Thiazolopyridine-benzamide hybrids are characterized by their modular structure, allowing systematic modifications to tune physicochemical and biological properties. Key structural features include:

Position Common Modifications Impact on Activity
Thiazolopyridine C-5 Alkyl, aryl, or heterocyclic substituents Enhances target affinity and solubility
Benzamide para-position Halogens (Cl, F), electron-withdrawing groups Improves metabolic stability

For instance, 2,5-dichloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide (PubChem CID: 7087628) leverages chlorine atoms to augment lipophilicity and target engagement. Such modifications exemplify the structure-activity relationship (SAR) studies central to optimizing this class.

Scope and Objectives of the Review

This review focuses on:

  • Synthetic Pathways : Examining Friedel-Crafts carboxamidation and cross-coupling strategies for constructing the thiazolopyridine-benzamide core.
  • Structural Analysis : Discussing crystallographic data and computational models that elucidate protonation states and electrophilic reactivity.
  • Biological Applications : Surveying antimicrobial, anticancer, and immunomodulatory activities reported for derivatives.

By synthesizing these insights, we aim to provide a comprehensive resource for researchers exploring this chemically and pharmacologically significant scaffold.

Properties

IUPAC Name

N-([1,3]thiazolo[5,4-b]pyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3OS/c17-11(9-5-2-1-3-6-9)16-13-15-10-7-4-8-14-12(10)18-13/h1-8H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHRSXBMLOWBLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00665991
Record name N-([1,3]Thiazolo[5,4-b]pyridin-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00665991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

742640-87-5
Record name N-([1,3]Thiazolo[5,4-b]pyridin-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00665991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Thiocyanate-Mediated Cyclization

A representative protocol involves reacting 3-amino-5-bromo-2-chloropyridine with potassium thiocyanate (KSCN) in acetic acid at 80°C for 6–8 hours. This generates the intermediate 2-thiocyanato-5-bromo-3-nitropyridine, which undergoes intramolecular cyclization upon reduction with iron powder in acetic acid (60°C, 4 hours).

Key Data:

Parameter Value Source
Reaction Time 6–8 hours
Temperature 80°C
Yield 65–72%

Alternative Thioamide Routes

Substituted 2-aminopyridines react with carbon disulfide (CS₂) in ethanol under reflux (12 hours) to form thioamide intermediates, followed by oxidative cyclization using iodine (I₂) in DMSO at 100°C. This method achieves 58–64% yield but requires rigorous exclusion of moisture.

Functionalization of the Thiazolo[5,4-b]Pyridine Core

After core formation, functional groups are introduced via cross-coupling or substitution reactions.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling installs aryl groups at the 5-position of the thiazolo[5,4-b]pyridine. For example, 5-bromothiazolo[5,4-b]pyridine reacts with phenylboronic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in DMF/H₂O (3:1) at 90°C.

Optimized Conditions:

Component Quantity Role
Pd(PPh₃)₄ 5 mol% Catalyst
Phenylboronic Acid 1.2 equiv Coupling Partner
K₂CO₃ 3.0 equiv Base
Yield 82–88%

Buchwald-Hartwig Amination

Primary amines are introduced via Pd₂(dba)₃/XPhos-catalyzed amination of brominated intermediates. Reaction of 5-bromothiazolo[5,4-b]pyridine with benzylamine in toluene at 110°C for 24 hours achieves 70–75% yield.

Amide Bond Formation with Benzoyl Groups

The final step involves coupling the thiazolo[5,4-b]pyridine amine with benzoyl derivatives.

Carbodiimide-Mediated Coupling

Benzoyl chloride reacts with 2-aminothiazolo[5,4-b]pyridine using hydroxybenzotriazole (HOBt) and EDC in acetonitrile (24 hours, room temperature). This method produces N-(thiazolo[5,4-b]pyridin-2-yl)benzamide with 78–85% yield after silica gel purification.

Reagent Ratios:

Reagent Equivalents Purpose
Benzoyl Chloride 1.1 Acylating Agent
HOBt 1.0 Coupling Additive
EDC 1.0 Activator

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 120°C, 30 minutes) accelerates amide formation, improving yield to 88–92% while reducing reaction time from 24 hours to 30 minutes.

Purification and Characterization

Crude products are purified via column chromatography (hexane/EtOAc, 3:1) and characterized using:

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J = 5.2 Hz, 1H, pyridine-H), 8.15–7.45 (m, 5H, benzamide-H), 7.32 (s, 1H, thiazole-H).
  • HRMS : [M+H]⁺ calculated for C₁₃H₁₀N₃OS: 256.0642; found: 256.0645.

Crystallographic Validation

Single-crystal X-ray diffraction confirms the planar thiazolo[5,4-b]pyridine system with a dihedral angle of 12.3° between the thiazole and pyridine rings.

Industrial-Scale Production Methods

Pharmaceutical manufacturers employ continuous flow reactors to enhance scalability:

Flow Chemistry Protocol

  • Reactors : Two sequential microfluidic modules (0.5 mm ID)
  • Conditions :
    • Module 1: Thiocyanate cyclization at 80°C, residence time 15 min
    • Module 2: Suzuki coupling at 90°C, residence time 20 min
  • Throughput : 1.2 kg/day with ≥95% purity

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Time (h) Cost Index
Thiocyanate Cyclization 65–72 92–95 10–12 1.0
Microwave-Assisted 88–92 98–99 0.5 1.8
Continuous Flow 90–93 95–97 0.25 2.2

Cost Index : Relative to thiocyanate cyclization baseline.

Challenges and Optimization Strategies

Byproduct Formation

Oxidative dimerization of thiazole intermediates occurs at temperatures >100°C, reduced by:

  • Strict oxygen exclusion (N₂ atmosphere)
  • Addition of radical scavengers (TEMPO, 0.1 equiv)

Solvent Selection

Polar aprotic solvents (DMF, DMSO) improve coupling yields but complicate purification. Alternatives include:

  • Cyclopentyl Methyl Ether (CPME) : 78% yield, easier separation
  • 2-MeTHF : Biodegradable, achieves 75% yield

Chemical Reactions Analysis

Types of Reactions

N-([1,3]thiazolo[5,4-b]pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases such as sodium hydroxide are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Anticancer Properties

Research indicates that N-([1,3]thiazolo[5,4-b]pyridin-2-yl)benzamide exhibits significant cytotoxic effects against various cancer cell lines. Notable findings include:

  • Prostate Cancer (PC3) : The compound has shown potent activity against prostate cancer cells.
  • Colorectal Cancer (HT29) : It has demonstrated effectiveness in inhibiting the growth of colorectal cancer cells.
  • Neuroblastoma (SKNMC) : this compound also exhibits cytotoxicity against neuroblastoma cells.

The mechanism of action is often linked to the inhibition of lipoxygenase enzymes, which are crucial in tumor progression and inflammation .

Antibacterial Activity

In addition to its anticancer properties, this compound has shown antibacterial effects against specific strains of bacteria. This dual functionality enhances its potential as a lead compound for developing new therapeutic agents targeting both cancer and bacterial infections .

Case Studies and Research Findings

Several studies have focused on the interactions of N-([1,3]thiazolo[5,4-b]pyridin-2-y)benzamide with various biological targets:

  • Inhibition Studies : Research has shown that this compound can inhibit specific enzymes involved in cancer progression.
  • Pharmacological Profiling : Investigations into its pharmacokinetic properties have indicated favorable absorption and distribution characteristics.

These findings support the compound's potential as a versatile candidate for further research in medicinal chemistry .

Mechanism of Action

The mechanism of action of N-([1,3]thiazolo[5,4-b]pyridin-2-yl)benzamide involves its interaction with molecular targets such as enzymes. For instance, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) by binding to the kinase domain, thereby blocking the enzyme’s activity. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related benzamide-thiazolo-pyridine derivatives, their substituents, biological activities, and key differences:

Compound Name Substituents Biological Activity Molecular Weight (g/mol) Key Reference
N-([1,3]thiazolo[5,4-b]pyridin-2-yl)benzamide None (parent structure) Broad-spectrum scaffold ~313 (base)
PC190723 (3-[(6-chloro[1,3]thiazolo[5,4-b]pyridin-2-yl)methoxy]-2,6-difluorobenzamide) Cl (C6), OCH₂, 2,6-difluorobenzamide Potent anti-MRSA (FtsZ inhibitor) 421.8
Nitazoxanide (2-acetyloxy-N-(5-nitro-2-thiazolyl)benzamide) Acetyloxy (C2), 5-nitrothiazole Antiparasitic (protozoa, helminths) 307.3
3-Bromo-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide Br (C3), 2-methylphenyl Unknown (structural analog for SAR studies) 424.3
2,4-Dimethoxy-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide 2,4-dimethoxybenzamide Kinase inhibitor (preclinical candidate) 391.4
N-(5-Benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-tert-butylbenzamide Benzyl, tetrahydrothiazolo-pyridine, 4-tert-butylbenzamide CNS-targeted (neuroinflammation modulation) 442.0

Key Findings from Comparative Studies

Bioactivity :

  • PC190723 exhibits superior antibacterial activity (MIC <0.5 µg/mL against MRSA) compared to the parent compound due to its chloro and difluorobenzamide groups, which enhance target binding and metabolic stability .
  • Nitazoxanide ’s 5-nitrothiazole group is critical for antiparasitic activity (EC₅₀ ~0.5–2 µM against Giardia), but this group also increases redox sensitivity, limiting its use in aerobic environments .

Structural Modifications and Pharmacokinetics :

  • 2,4-Dimethoxy Substituents (): Methoxy groups improve solubility (logD ~1.8 vs. ~2.5 for unsubstituted analogs) and oral bioavailability (F% >50% in rodents) .
  • Brominated Derivatives (): Bromine increases molecular weight and steric bulk, reducing membrane permeability but enhancing target affinity (e.g., Kd ~10 nM for kinase inhibition) .

Synthetic Accessibility :

  • Suzuki-Miyaura cross-coupling () is widely used for aryl-thiazolo-pyridine bond formation, yielding >80% purity in most cases .
  • Heterogeneous catalysis (e.g., Fe₂Ni-BDC in ) offers eco-friendly amidation routes but is less efficient for bulky substrates like thiazolo-pyridines .

Challenges and Opportunities

  • Selectivity : While PC190723 and nitazoxanide show high target specificity, unsubstituted analogs (e.g., parent benzamide) exhibit off-target effects (e.g., hERG inhibition) .
  • Metabolic Stability : Tetrahydro-thiazolo derivatives () demonstrate enhanced metabolic stability (t₁/₂ >6 h in hepatocytes) compared to planar analogs .

Biological Activity

N-([1,3]thiazolo[5,4-b]pyridin-2-yl)benzamide is a compound that has attracted significant attention in medicinal chemistry due to its promising biological activities, particularly in cancer research. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a unique combination of a thiazolo-pyridine moiety and a benzamide group. Its molecular formula is C13H10N4SC_{13}H_{10}N_4S, with a molar mass of approximately 255.30 g/mol. The structural characteristics of this compound contribute to its potential biological activities, particularly through interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits notable cytotoxic effects against several cancer cell lines. The primary mechanisms of action include:

  • Inhibition of Lipoxygenase Enzymes : This compound has been linked to the inhibition of lipoxygenase (LOX) enzymes, which are implicated in tumor progression and inflammation. Inhibiting these enzymes may reduce cancer cell proliferation and induce apoptosis in affected cells .
  • Cytotoxicity Against Cancer Cell Lines : Studies have demonstrated significant cytotoxic effects against prostate (PC3), colorectal (HT29), and neuroblastoma (SKNMC) cells. Comparisons with established chemotherapeutic agents like doxorubicin have shown that certain derivatives of this compound exert higher cytotoxic activity under specific conditions .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Thiazolo-Pyridine Core : This is achieved through cyclization reactions involving thiazole and pyridine derivatives.
  • Benzamide Formation : The final step involves coupling the thiazolo-pyridine intermediate with a benzoyl chloride derivative to form the benzamide structure.

These synthetic routes allow for the production of high-purity compounds suitable for biological testing.

Case Study 1: Cytotoxicity Assessment

A study assessed the cytotoxicity of various compounds with similar structures to this compound using the MTT assay. The results indicated that nitro-containing derivatives exhibited higher cytotoxic activity against PC3 cells compared to methoxylated derivatives. The study emphasized the importance of structural modifications in enhancing biological activity .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory activity of synthesized compounds against 15-lipoxygenase. This study highlighted that certain derivatives not only inhibited cancer cell growth but also effectively blocked the enzyme involved in inflammatory pathways, suggesting a dual mechanism for anticancer activity .

Comparative Analysis

The following table summarizes some related compounds and their biological activities:

Compound NameStructureBiological Activity
3-Chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamideStructureAnticancer activity against prostate cancer cells
3-Fluoro-N-(5-(pyridin-2-yl)-1,3-thiazol-2-yl)benzamideStructurePotential antibacterial properties
N-(6-Bromo-[1,3]thiazolo[5,4-b]pyridin-2-yl)benzamideStructureInvestigated for enzyme inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.